1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound with a unique structure that combines elements of pyridine, isobenzofuran, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, the isobenzofuran moiety, and the spiro linkage. Common reagents used in these reactions include pyridine derivatives, isobenzofuran derivatives, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1’-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A related compound with a similar pyridine structure.
2-oxo-1,2-dihydropyridine-3-carboxylic acid: Another compound with a similar core structure but different functional groups.
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A compound with a similar pyridine ring but different oxidation states.
Uniqueness
1’-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1'-(1-methyl-2-oxopyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-10-4-7-14(16(20)22)17(23)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(24)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOAFXYKJFOUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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